N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that have been studied for their potential biological activities . They are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Screening : A series of compounds including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and tested for antimicrobial activity. They showed significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as against fungal infections, indicating potential for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
- Novel Antibacterial Agents : Research on N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives found that these compounds possess a broad spectrum of antibacterial activity, highlighting their potential as new antibacterial agents (Borad, Bhoi, Parmar, & Patel, 2015).
Anticancer Applications
- Antiproliferative-Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds exhibited DNA protective ability and showed significant cytotoxicity against cancer cell lines. This suggests their potential utility in chemotherapy drug development (Gür et al., 2020).
- Kinesin Spindle Protein Inhibitor : A compound from a series of novel kinesin spindle protein (KSP) inhibitors was identified with potent biochemical activity suitable for cancer treatment. This compound exhibited significant in vivo efficacy, offering a potential new avenue for cancer therapy (Theoclitou et al., 2011).
Other Applications
- Quality Control Methods for Anticonvulsants : Research on derivatives of 1,3,4-thiadiazole, including N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, has shown promise for anticonvulsive activity. The development of quality control techniques for these substances is crucial for their introduction into medical practice (Sych et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-22-11-5-10(6-12(7-11)23-2)17(21)20-18-19-13-8-14(24-3)15(25-4)9-16(13)26-18/h5-9H,1-4H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQSZGIDSLYHHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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